SR 11302

Chemoprevention Skin Carcinogenesis Transgenic Mouse Model

SR 11302 (CAS 160162-42-5) is a synthetic retinoid analog that functions as a selective inhibitor of activator protein-1 (AP-1) transcription factor activity without activating retinoic acid response element (RARE)-mediated transcription. Unlike classical retinoids such as all-trans retinoic acid (RA), SR 11302 exhibits no significant agonist activity at retinoic acid receptors (RARα, RARβ, RARγ) or retinoid X receptors (RXRα) (EC50 > 1 μM).

Molecular Formula C26H32O2
Molecular Weight 376.5 g/mol
Cat. No. B1662608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 11302
Synonyms(E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
Molecular FormulaC26H32O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
InChIInChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
InChIKeyRQANARBNMTXCDM-DKOHIBGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





SR 11302: A Selective AP-1 Inhibitor Retinoid for In Vivo Antitumor and Anti-Metastasis Research


SR 11302 (CAS 160162-42-5) is a synthetic retinoid analog that functions as a selective inhibitor of activator protein-1 (AP-1) transcription factor activity without activating retinoic acid response element (RARE)-mediated transcription [1]. Unlike classical retinoids such as all-trans retinoic acid (RA), SR 11302 exhibits no significant agonist activity at retinoic acid receptors (RARα, RARβ, RARγ) or retinoid X receptors (RXRα) (EC50 > 1 μM) . This unique pharmacological profile, characterized by transrepression of AP-1 in the absence of RARE transactivation, positions SR 11302 as a critical tool compound for dissecting AP-1-dependent pathological processes in oncology and inflammation research.

Selective AP-1 transrepression; no RARE activation at concentrations up to 1 μM
Reported in vivo model-response context in AP-1-dependent tumor promotion studies
Differentiated pharmacological profile from classical retinoids and non-retinoid AP-1 inhibitors

Why SR 11302 Cannot Be Replaced by Other Retinoids or AP-1 Inhibitors in Oncology Research


Substituting SR 11302 with other retinoids or AP-1 inhibitors introduces significant confounding variables that undermine experimental reproducibility and mechanistic interpretation. Classical retinoids such as all-trans retinoic acid (RA) exhibit dual activity: they both inhibit AP-1 and potently activate RARE-mediated transcription, leading to off-target gene expression changes [1]. Conversely, retinoids like SR11235, which selectively activate RARE without inhibiting AP-1, fail to recapitulate the antitumor effects observed with SR 11302 in vivo, confirming that AP-1 inhibition—not RARE activation—is the required mechanism [2]. Furthermore, generic AP-1 inhibitors (e.g., T-5224) lack the retinoid scaffold of SR 11302, which confers distinct pharmacokinetic properties and receptor-binding profiles that are essential for interpreting structure-activity relationships in retinoid-based chemoprevention studies.

RARE crosstalk Classical retinoids co-activate RARE-mediated transcription, which may confound AP-1-specific pathway interpretation.
Mechanism mismatch RARE-selective retinoids lacking AP-1 inhibition may not reproduce AP-1-dependent tumor promotion model outcomes.
Scaffold divergence Non-retinoid AP-1 inhibitors differ in scaffold-based pharmacokinetic and receptor-interaction profiles; direct substitution may require validation.

Quantitative Evidence for SR 11302: Comparator-Based Differentiation Data


In Vivo Antitumor Promotion: SR 11302 vs. RARE-Selective SR11235

In a DMBA/TPA two-stage skin carcinogenesis model using AP-1-luciferase transgenic mice, SR 11302 significantly inhibited papilloma formation, whereas the RARE-selective retinoid SR11235 (lacking AP-1 inhibitory activity) showed no significant effect [1]. This in vivo data provides direct, quantitative evidence that AP-1 inhibition, independent of RARE activation, mediates the antitumor promotion effect.

In vivo tumor promotion
Head-to-head
SR 11302 significantly inhibited papilloma formation (P < 0.05); RARE-selective SR11235 showed no significant effect (P > 0.05) in DMBA/TPA mouse model at week 18.
Supports AP-1-dependent tumor promotion model interpretation.
AP-1-luciferase transgenic mice; TPA promotion twice weekly.
Chemoprevention Skin Carcinogenesis Transgenic Mouse Model

AP-1 Transrepression Potency: SR 11302 Matches All-Trans Retinoic Acid

In JB6 promotion-sensitive (P+) cells stably transfected with a collagenase-luciferase reporter, SR 11302 blocked up to 90% of TPA-induced AP-1 activity, demonstrating comparable potency to all-trans retinoic acid (RA) and SR11238 [1]. Critically, unlike RA, SR 11302 achieves this AP-1 blockade without activating RARE-dependent gene expression, a property not shared by the comparator.

AP-1 transrepression potency
Head-to-head
Up to 90% inhibition of TPA-induced AP-1 activity, comparable to all-trans retinoic acid (RA). Unlike RA, no RARE transactivation observed.
AP-1 pathway context without RARE-mediated transcriptional confounding.
JB6 P+ cell collagenase-luciferase reporter; TPA stimulation.
Transcriptional Regulation Reporter Assay Neoplastic Transformation

Anti-Metastatic Efficacy in Ex Vivo 4D Lung Cancer Model

In an ex vivo 4D human lung cancer model, treatment with 1 μM SR 11302 significantly reduced metastatic lesion formation across three distinct non-small cell lung cancer (NSCLC) cell lines (H460, A549, H1299) compared to untreated controls, without affecting 2D monolayer viability [1]. This differential activity between 3D/4D metastatic microenvironments and standard 2D culture underscores the context-dependent mechanism of SR 11302.

Anti-metastatic effect
Reported
1 μM SR 11302 significantly reduced metastatic lesion cells vs. untreated control: H460 (p=0.009), A549 (p=0.01), H1299 (p=0.02). No 2D viability effect.
Supports metastasis model endpoint review in 3D/4D contexts.
Ex vivo 4D human NSCLC model; cell lines H460, A549, H1299.
Metastasis Lung Cancer Circulating Tumor Cells

Receptor Selectivity: Negligible RAR/RXR Agonism Confers Mechanistic Specificity

Functional assays confirm that SR 11302 does not activate retinoic acid receptors (RARα, RARβ, RARγ) or retinoid X receptors (RXRα) at concentrations up to 1 μM (EC50 > 1 μM) . This contrasts sharply with classical retinoids and RAR/RXR agonists, which potently activate these receptors and induce downstream gene expression programs. The absence of RAR/RXR agonism eliminates a major source of off-target effects common to other retinoid-based tool compounds.

Receptor selectivity
Data to verify
EC50 > 1 μM for RARα, RARβ, RARγ, and RXRα. Reported at least 100-fold lower potency than classical RAR agonists (class-level comparison).
Supports receptor-selectivity context; confirmation with independent assays recommended.
Cell-based reporter gene assays; source-specific review.
Nuclear Receptor Selectivity Profile Off-Target Activity

Optimal Research Applications for SR 11302 Based on Quantitative Differentiation Data


In Vivo Chemoprevention Studies Requiring Selective AP-1 Pathway Interrogation

SR 11302 is the compound of choice for in vivo studies investigating the role of AP-1 in tumor promotion and chemoprevention. The direct comparative data from transgenic mouse models demonstrate that SR 11302 significantly inhibits papilloma formation (P < 0.05), whereas the RARE-selective retinoid SR11235 has no significant effect [1]. This makes SR 11302 essential for experiments designed to isolate AP-1-dependent effects from RARE-mediated transcriptional outcomes in whole-animal models.

Ex Vivo and 3D Metastasis Modeling with Human Lung Cancer Cells

For researchers utilizing advanced ex vivo 4D or 3D culture systems to study lung cancer metastasis, SR 11302 provides a validated, quantitative anti-metastatic effect. Data show that 1 μM SR 11302 significantly reduces metastatic lesion formation in an ex vivo 4D model seeded with H460, A549, and H1299 NSCLC cell lines (p = 0.009, 0.01, and 0.02, respectively), with no impact on standard 2D cell viability [2]. SR 11302 is therefore ideally suited for dissecting AP-1-dependent mechanisms of circulating tumor cell survival and metastatic niche colonization in physiologically relevant models.

Mechanistic Studies Distinguishing AP-1 Transrepression from RARE Transactivation

SR 11302 enables clean separation of AP-1 transrepression from RARE transactivation in cell-based transcriptional assays. It blocks up to 90% of TPA-induced AP-1 activity while exhibiting no RARE activation [3], in stark contrast to all-trans retinoic acid, which activates both pathways. This binary pharmacological profile makes SR 11302 an indispensable control for experiments aiming to attribute biological outcomes specifically to AP-1 inhibition, avoiding the confounding effects of RARE-mediated gene expression changes.

Application
Selection Property
Validation Focus
AP-1-dependent tumor promotion models
Selective AP-1 transrepression without RARE activation
Papilloma formation endpoint in transgenic mouse chemoprevention studies
Lung cancer metastasis research in 3D/4D models
Metastasis-specific AP-1 pathway inhibition
Metastatic lesion formation endpoint in ex vivo human NSCLC models
Mechanistic AP-1 vs. RARE pathway dissection
Clean AP-1 inhibition without RAR/RXR agonism
Dual luciferase reporter assay; AP-1 transrepression vs. RARE transactivation profiling

Technical Documentation Hub

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37 linked technical documents
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